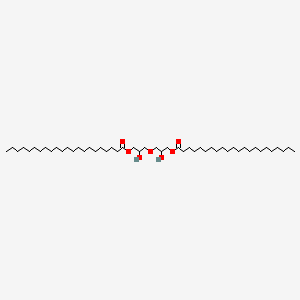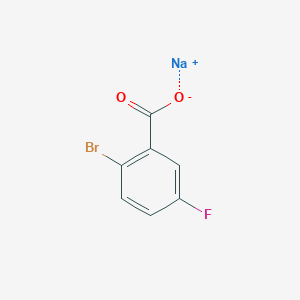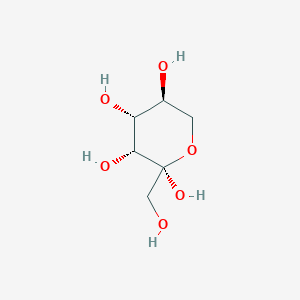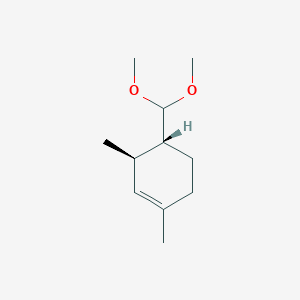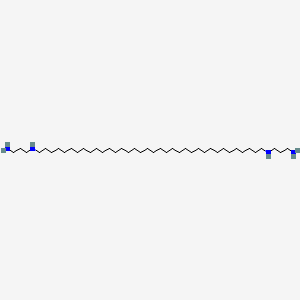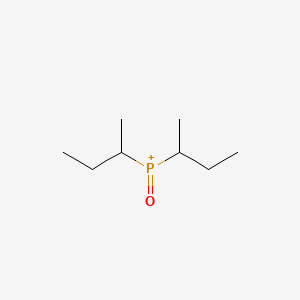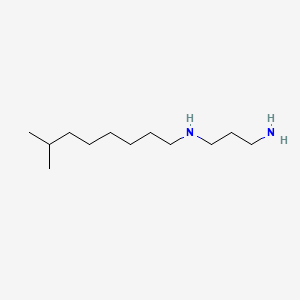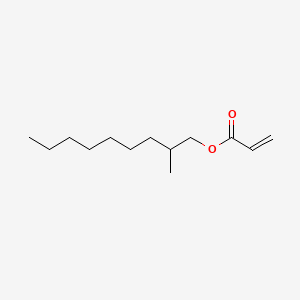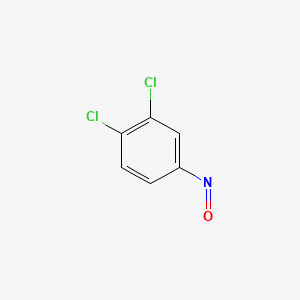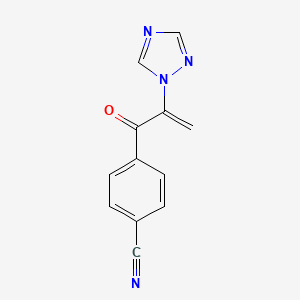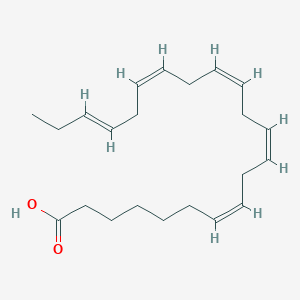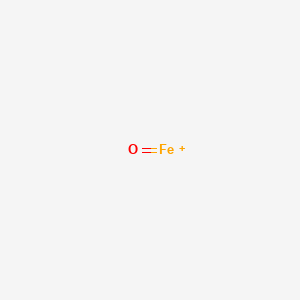
Oxoiron(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxoiron(1+), also known as ferryl ion, is a high-valent iron species characterized by the presence of an iron-oxygen double bond. This compound plays a crucial role in various biological and chemical processes, particularly in oxidation reactions. It is often found as an intermediate in the catalytic cycles of iron-containing enzymes, such as cytochrome P450 and nonheme iron oxygenases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of oxoiron(1+) typically involves the oxidation of iron(II) or iron(III) precursors using strong oxidizing agents. One common method is the reaction of iron(II) complexes with hydrogen peroxide or organic peroxides under controlled conditions . Another approach involves the use of electrochemical oxidation, where iron(III) complexes are oxidized to oxoiron(1+) species .
Industrial Production Methods
Industrial production of oxoiron(1+) is less common due to its high reactivity and instability. it can be generated in situ during various catalytic processes, such as the oxidation of hydrocarbons and the functionalization of organic molecules .
Analyse Chemischer Reaktionen
Types of Reactions
Oxoiron(1+) undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the oxo group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxoiron(1+) include hydrogen peroxide, organic peroxides, and various reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving oxoiron(1+) depend on the specific substrate and reaction conditions. For example, oxidation of alkanes typically yields alcohols and ketones, while oxidation of alkenes results in epoxides .
Wissenschaftliche Forschungsanwendungen
Oxoiron(1+) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxoiron(1+) involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. This process typically occurs via a proton-coupled electron transfer (PCET) mechanism, where the oxoiron(1+) species abstracts a hydrogen atom from the substrate, followed by the transfer of an oxygen atom . The molecular targets and pathways involved in these reactions vary depending on the specific substrate and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Oxoiron(1+) can be compared with other high-valent iron species, such as oxoiron(IV) and oxoiron(V) complexes. These compounds share similar reactivity patterns but differ in their oxidation states and specific reactivity . For example:
Similar compounds include oxomanganese(IV) and oxochromium(V) species, which also participate in oxidation reactions and share similar mechanistic pathways .
Eigenschaften
CAS-Nummer |
12434-84-3 |
|---|---|
Molekularformel |
FeO+ |
Molekulargewicht |
71.84 g/mol |
IUPAC-Name |
oxoiron(1+) |
InChI |
InChI=1S/Fe.O/q+1; |
InChI-Schlüssel |
PQLDYNYRMUQWQP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Fe+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


